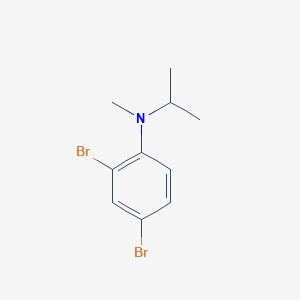![molecular formula C11H11NO2S B14499699 5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol CAS No. 64089-32-3](/img/structure/B14499699.png)
5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol is a heterocyclic compound that features a thiazole ring fused with an isoquinoline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioamides with isoquinoline derivatives in the presence of oxidizing agents such as potassium ferricyanide . The reaction conditions often require controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted thiazoloisoquinolines, sulfoxides, sulfones, and dihydro derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism by which 5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol exerts its effects involves interactions with various molecular targets:
類似化合物との比較
Similar Compounds
Thiazolo[4,5-d]thiazoles: These compounds have a similar fused thiazole structure but differ in their electronic properties and applications.
Thiazolopyrimidines: These compounds share the thiazole ring but are fused with a pyrimidine ring, leading to different biological activities.
Uniqueness
5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol is unique due to its specific ring fusion and the presence of hydroxyl groups at positions 8 and 9. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
特性
CAS番号 |
64089-32-3 |
|---|---|
分子式 |
C11H11NO2S |
分子量 |
221.28 g/mol |
IUPAC名 |
5,6-dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol |
InChI |
InChI=1S/C11H11NO2S/c13-10-3-7-1-2-12-6-15-5-9(12)8(7)4-11(10)14/h3-5,13-14H,1-2,6H2 |
InChIキー |
WQSWAJLGFMZBNG-UHFFFAOYSA-N |
正規SMILES |
C1CN2CSC=C2C3=CC(=C(C=C31)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




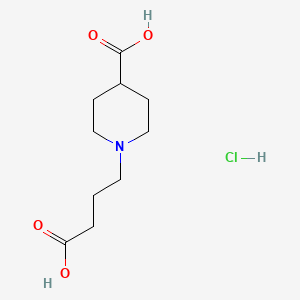
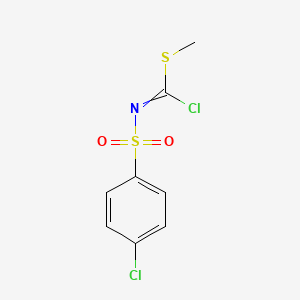

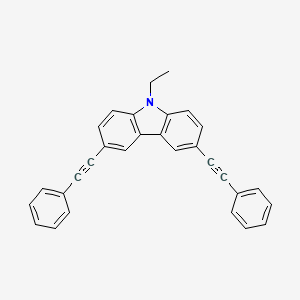
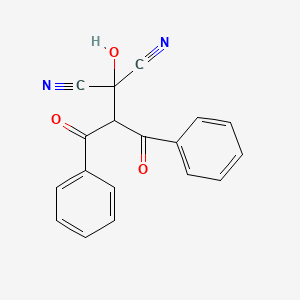
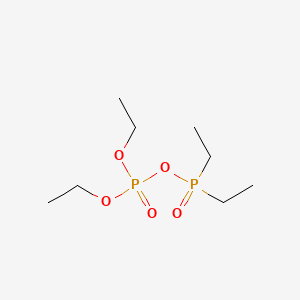
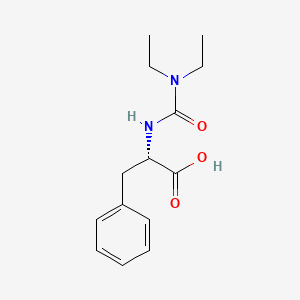
![[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione](/img/structure/B14499682.png)
![7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane](/img/structure/B14499685.png)

![3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14499704.png)
